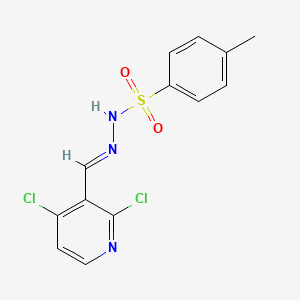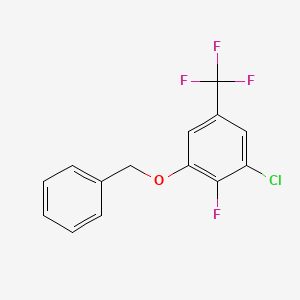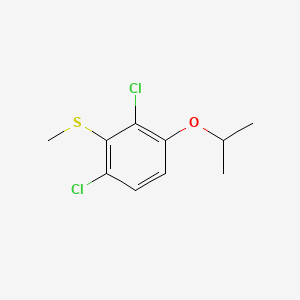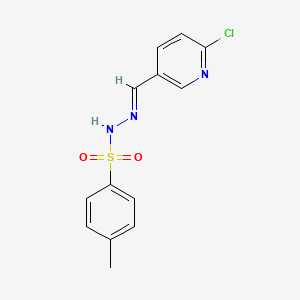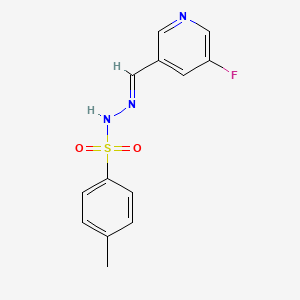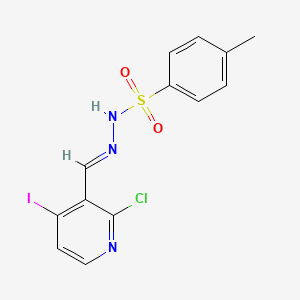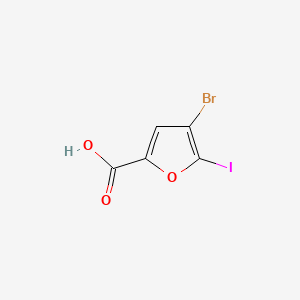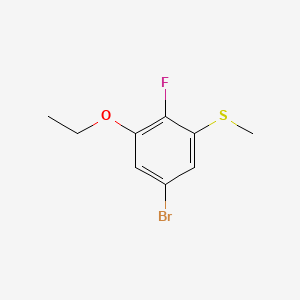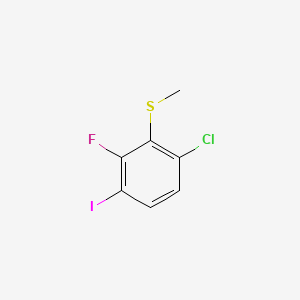
(2-Fluoro-3-methoxy-4-(trifluoromethyl)phenyl)(methyl)sulfane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(2-Fluoro-3-methoxy-4-(trifluoromethyl)phenyl)(methyl)sulfane” is a complex organic molecule. It belongs to the class of organic compounds known as n-benzylbenzamides . These are compounds containing a benzamide moiety that is N-linked to a benzyl group .
Synthesis Analysis
The synthesis of this compound and similar ones often involves the introduction of trifluoromethylpyridine (TFMP) groups within other molecules . This is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound is complex and detailed. It contains a fluorine atom and a carbon-containing pyridine structure . The presence of these elements is thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
The chemical reactions involving this compound are diverse and can be complex. For example, the synthesis of pyridalyl, a compound related to TFMPs, encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by its molecular structure. The presence of a fluorine atom and a carbon-containing pyridine structure are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .作用機序
実験室実験の利点と制限
(2-Fluoro-3-methoxy-4-(trifluoromethyl)phenyl)(methyl)sulfane has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable under a variety of conditions. Additionally, it is a non-toxic compound, making it safe for use in laboratory experiments. However, there are also some limitations to its use in laboratory experiments. For example, it is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, its reactivity can vary depending on the conditions, making it difficult to predict the outcome of a reaction.
将来の方向性
The potential future directions for (2-Fluoro-3-methoxy-4-(trifluoromethyl)phenyl)(methyl)sulfane are numerous. For example, it could be used to study the structure and function of proteins and enzymes, as well as to develop new drugs and treatments for various diseases. Additionally, it could be used to develop new analytical methods for detecting and quantifying compounds in a sample. Furthermore, it could be used to create new materials with unique properties, such as high thermal and electrical conductivity. Finally, it could be used to study the mechanism of action of other compounds, such as drugs and toxins.
合成法
(2-Fluoro-3-methoxy-4-(trifluoromethyl)phenyl)(methyl)sulfane can be synthesized from a variety of starting materials, including trifluoromethyl phenol, 3-methoxy-4-fluorophenol, and 4-fluorophenylmethylsulfanyl. The synthesis of this compound involves the formation of an intermediate, which is then reacted with a base to form the desired product. The most commonly used base is sodium hydroxide, although other bases such as potassium hydroxide and lithium hydroxide can also be used. The reaction is typically carried out in an inert atmosphere and is often conducted at room temperature.
科学的研究の応用
(2-Fluoro-3-methoxy-4-(trifluoromethyl)phenyl)(methyl)sulfane has been studied for its potential applications in scientific research. It has been used in a variety of fields, including organic chemistry, analytical chemistry, and biochemistry. In organic chemistry, this compound is used as a reagent for the synthesis of other organic compounds. In analytical chemistry, it is used to detect and quantify trace amounts of compounds in a sample. In biochemistry, it is used to study the structure and function of proteins, as well as to study the mechanism of action of enzymes.
特性
IUPAC Name |
2-fluoro-3-methoxy-1-methylsulfanyl-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4OS/c1-14-8-5(9(11,12)13)3-4-6(15-2)7(8)10/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQGPFVZPHWGOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)SC)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4OS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.22 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



